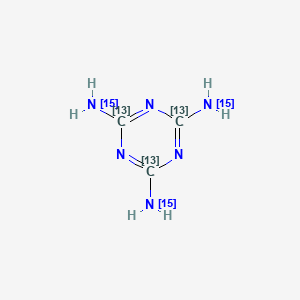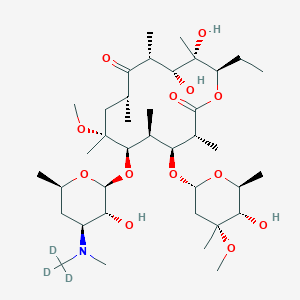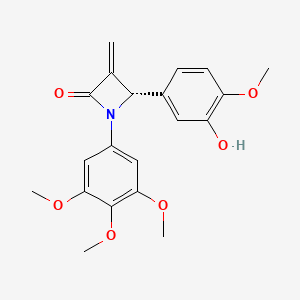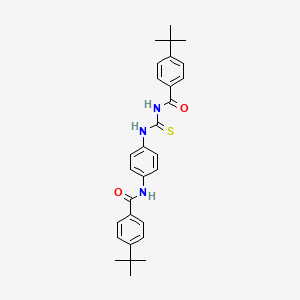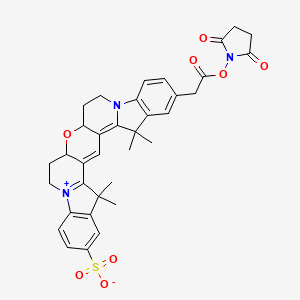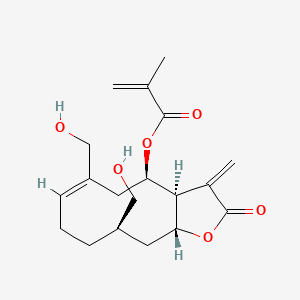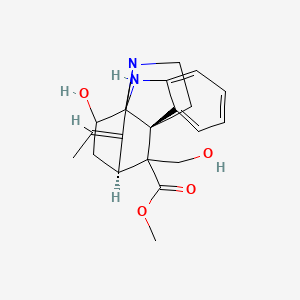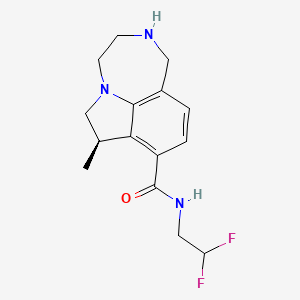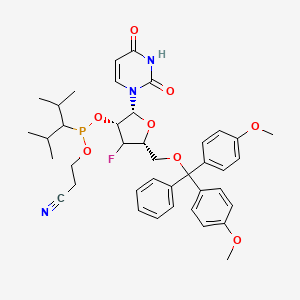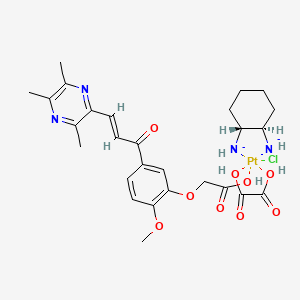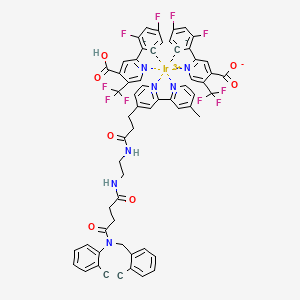
DBCO Ir catayst
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “dibenzocyclooctyne iridium catalyst” is an iridium-based catalyst labeled with dibenzocyclooctyne. This compound is known for its application in copper-free click chemistry, which is a type of bioorthogonal reaction that allows for the specific and rapid conjugation of molecules under mild conditions without the need for toxic copper catalysts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzocyclooctyne iridium catalyst typically involves the conjugation of dibenzocyclooctyne to an iridium complex. This process can be achieved through various synthetic routes, including the use of strain-promoted azide-alkyne cycloaddition reactions. The reaction conditions often involve mild temperatures and aqueous environments to ensure the stability of the catalyst .
Industrial Production Methods
Industrial production of dibenzocyclooctyne iridium catalyst may involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the high standards required for scientific research applications .
化学反応の分析
Types of Reactions
Dibenzocyclooctyne iridium catalyst primarily undergoes bioorthogonal reactions, specifically strain-promoted azide-alkyne cycloaddition. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for various biological and chemical applications .
Common Reagents and Conditions
The common reagents used in reactions involving dibenzocyclooctyne iridium catalyst include azides and alkynes. The reaction conditions are typically mild, often conducted at room temperature in aqueous environments to ensure the stability and activity of the catalyst .
Major Products Formed
The major products formed from reactions involving dibenzocyclooctyne iridium catalyst are stable triazole linkages. These products are highly stable and can be used in various applications, including drug delivery, molecular imaging, and bioconjugation .
科学的研究の応用
Dibenzocyclooctyne iridium catalyst has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Applied in drug delivery systems and molecular imaging techniques.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用機序
The mechanism of action of dibenzocyclooctyne iridium catalyst involves the strain-promoted azide-alkyne cycloaddition reaction. This reaction occurs through the interaction of the strained alkyne group in dibenzocyclooctyne with an azide group, forming a stable triazole linkage. The iridium center in the catalyst enhances the reaction rate and specificity, making it highly efficient for bioorthogonal applications .
類似化合物との比較
Similar Compounds
Cyclooctyne-based Catalysts: Similar to dibenzocyclooctyne iridium catalyst but may lack the iridium center, affecting their efficiency and specificity.
Copper-based Click Catalysts: Require copper as a catalyst, which can be toxic and less suitable for biological applications.
Other Bioorthogonal Catalysts: Include various metal-free catalysts that may not offer the same level of efficiency and specificity as dibenzocyclooctyne iridium catalyst.
Uniqueness
The uniqueness of dibenzocyclooctyne iridium catalyst lies in its ability to perform rapid and specific bioorthogonal reactions under mild conditions without the need for toxic copper catalysts. This makes it highly suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C61H42F10IrN7O7 |
|---|---|
分子量 |
1367.2 g/mol |
IUPAC名 |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propanoylamino]ethyl]-4-oxobutanamide;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylate;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine-4-carboxylic acid;iridium(3+) |
InChI |
InChI=1S/C35H33N5O3.2C13H5F5NO2.Ir/c1-25-16-18-36-30(22-25)31-23-26(17-19-37-31)10-13-33(41)38-20-21-39-34(42)14-15-35(43)40-24-29-8-3-2-6-27(29)11-12-28-7-4-5-9-32(28)40;2*14-6-1-2-7(10(15)3-6)11-4-8(12(20)21)9(5-19-11)13(16,17)18;/h2-9,16-19,22-23H,10,13-15,20-21,24H2,1H3,(H,38,41)(H,39,42);2*1,3-5H,(H,20,21);/q;2*-1;+3/p-1 |
InChIキー |
ATVLLOMWKVEGFW-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)NCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)O)C(F)(F)F.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)[O-])C(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



